2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1-propylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-2-9-18-13-6-4-3-5-12(13)17-16(18)25-15-8-7-11(19(21)22)10-14(15)20(23)24/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYHCAJBMDNIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the propyl group and the dinitrophenyl thio moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the cyclization of amido-nitriles can be employed to form the imidazole ring, followed by further functionalization to introduce the dinitrophenyl thio group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The dinitrophenyl thio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized imidazole derivatives.
Scientific Research Applications
2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound’s unique structure is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The dinitrophenyl thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with various receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-dinitrophenyl)thio)-1-methyl-1H-benzo[d]imidazole
- 2-((2,4-dinitrophenyl)thio)-1-ethyl-1H-benzo[d]imidazole
- 2-((2,4-dinitrophenyl)thio)-1-butyl-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole exhibits unique properties due to the specific length and nature of the propyl group. This can influence its reactivity, biological activity, and overall stability, making it a distinct compound for various applications.
Biological Activity
The compound 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by diverse research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzo[d]imidazole derivatives with dinitrophenyl thiol compounds. The resulting structure features a benzo[d]imidazole core linked to a dinitrophenyl thio group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzo[d]imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate to strong activity against various bacterial strains. A study reported that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against Gram-positive bacteria, indicating their potential as antibacterial agents .
Antidiabetic Potential
Research has also indicated that benzo[d]imidazole derivatives may act as α-glucosidase inhibitors, which are important for managing diabetes. In vitro studies revealed that some derivatives exhibited IC50 values as low as 0.71 µM, demonstrating their effectiveness in inhibiting this enzyme and suggesting potential hypoglycemic effects . The kinetic studies indicated that these compounds function as non-competitive inhibitors, binding to allosteric sites on the enzyme.
Structure-Activity Relationship (SAR)
The SAR analysis of benzo[d]imidazole derivatives highlights the importance of specific substituents on the imidazole ring and the dinitrophenyl group in enhancing biological activity. Modifications to the dinitrophenyl moiety can significantly alter the compound's potency against various targets. For example:
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| 15o | Dinitrophenyl | 2.09 ± 0.04 | α-glucosidase inhibitor |
| 22d | Dinitrophenyl | 0.71 ± 0.02 | α-glucosidase inhibitor |
This table summarizes the activity of selected derivatives and their corresponding IC50 values against α-glucosidase.
Case Studies
In a notable case study focusing on the anti-diabetic effects of benzo[d]imidazole derivatives, compound 15o was tested in vivo and demonstrated significant hypoglycemic activity comparable to acarbose, a known antidiabetic medication . Additionally, toxicity assessments indicated that these compounds were non-cytotoxic at therapeutic concentrations, supporting their safety profile for further development.
Q & A
Q. Methodological steps :
Reproducibility checks : Validate assays under standardized conditions (e.g., MIC testing against reference strains).
Structural validation : Confirm compound purity via HPLC and NMR to rule out batch variations .
Meta-analysis : Compare data across studies using platforms like PubChem or Reaxys to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
